Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane
CAS No.:
Cat. No.: VC20144378
Molecular Formula: C17H32Cl2NPPd
Molecular Weight: 458.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H32Cl2NPPd |
|---|---|
| Molecular Weight | 458.7 g/mol |
| IUPAC Name | dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane |
| Standard InChI | InChI=1S/C17H32NP.2ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h16-17H,1-15H2;2*1H;/q;;;+2/p-2 |
| Standard InChI Key | BSBNOPSJJDHKCO-UHFFFAOYSA-L |
| Canonical SMILES | C1CCC(CC1)P(C2CCCCC2)N3CCCCC3.Cl[Pd]Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The palladium(II) center in dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane adopts a square planar geometry, a common configuration for Pd(II) complexes. The two dicyclohexyl(piperidin-1-yl)phosphane ligands coordinate via their phosphorus atoms, while the chloride ions occupy the remaining axial positions. This arrangement is stabilized by the bulky cyclohexyl and piperidinyl groups, which impart significant steric hindrance and electronic donation to the palladium center .
The compound’s IUPAC name, dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane, reflects its composition. Its canonical SMILES string, C1CCC(CC1)P(C2CCCCC2)N3CCCCC3.Cl[Pd]Cl, and Standard InChIKey, BSBNOPSJJDHKCO-UHFFFAOYSA-L, provide precise representations of its connectivity and stereochemistry.
Table 1: Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₃₂Cl₂NPPd |
| Molecular Weight | 458.7 g/mol |
| IUPAC Name | Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane |
| CAS Number | 1227935-55-8 |
| Geometry | Square planar |
| Coordination Sites | Pd–P (2), Pd–Cl (2) |
Synthesis and Preparation
Synthetic Methodology
The synthesis of dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane typically involves the reaction of palladium(II) chloride (PdCl₂) with dicyclohexyl(piperidin-1-yl)phosphane in an inert atmosphere to prevent oxidation. The reaction proceeds via ligand substitution, where the phosphane displaces chloride ions from the PdCl₂ precursor.
Representative Procedure:
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PdCl₂ is suspended in anhydrous tetrahydrofuran (THF) under nitrogen.
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Dicyclohexyl(piperidin-1-yl)phosphane is added dropwise at 0°C.
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The mixture is stirred for 12–24 hours at room temperature.
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The product is isolated via filtration and washed with cold diethyl ether .
Purification and Characterization
Purification is achieved through recrystallization from dichloromethane/hexane mixtures. The compound is characterized by nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. Notably, the ³¹P NMR spectrum exhibits a singlet at δ ≈ 25 ppm, confirming the equivalence of the two phosphane ligands .
Catalytic Applications
Cross-Coupling Reactions
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane excels in catalyzing cross-coupling reactions, including:
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Suzuki-Miyaura Coupling: Arylation of boronic acids with aryl halides.
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Heck Reaction: Alkenylation of aryl halides.
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Buchwald-Hartwig Amination: C–N bond formation between aryl halides and amines .
Case Study: Synthesis of DGAT-1 Inhibitors
In the synthesis of DGAT-1 inhibitor 13, this complex facilitated the coupling of enantioenriched aryl triflate 12 with a primary amine in 70% yield. The reaction employed Pd(OAc)₂ and ligand L17, demonstrating the compound’s utility in constructing pharmacologically active molecules .
Mechanistic Insights
The catalytic cycle involves:
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Oxidative Addition: Pd(0) inserts into the C–X bond (X = Cl, Br, I).
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Transmetalation: Transfer of the organic group to palladium.
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Reductive Elimination: Formation of the C–C or C–N bond and regeneration of Pd(0) .
The bulky phosphane ligands accelerate reductive elimination by stabilizing the Pd(0) intermediate, thereby enhancing catalytic turnover.
Research Findings and Innovations
Steric and Electronic Effects
The dicyclohexyl(piperidin-1-yl)phosphane ligands provide both steric bulk and strong electron-donating capacity. This combination:
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Suppresses unwanted β-hydride elimination in Heck reactions.
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Enhances selectivity in asymmetric catalysis.
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Improves solubility in nonpolar solvents, enabling reactions under mild conditions .
Biological Applications
Recent studies explore its role in:
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Anticancer Agents: Coupling reactions to synthesize indazol-4-one-derived Hsp90 inhibitors (e.g., 18) .
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Antiparasitic Compounds: Synthesis of ancistrocladinium A (28), active against tropical diseases .
Table 2: Key Pharmaceutical Applications
| Application | Target Compound | Yield | Reference |
|---|---|---|---|
| Hsp90 Inhibition | Indazol-4-one 18 | 91% | |
| Antiparasitic Activity | Ancistrocladinium A | 63% | |
| DGAT-1 Inhibition | Compound 13 | 70% |
Future Directions
Advanced Catalysis
Ongoing research aims to:
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Optimize ligand design for asymmetric catalysis.
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Develop heterogeneous analogs for recyclable catalysts.
Drug Discovery
The compound’s ability to forge C–N bonds positions it as a key tool in synthesizing next-generation pharmaceuticals, including kinase inhibitors and antimicrobial agents .
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